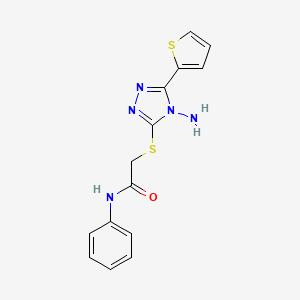

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound that features a thiophene ring, a triazole ring, and a phenylacetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and carbon disulfide.

Coupling Reactions: The thiophene and triazole rings are then coupled with phenylacetamide through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions can occur at the triazole ring, converting it to a dihydrotriazole derivative.

Substitution: Nucleophilic substitution reactions are common, especially at the phenylacetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Substituted phenylacetamide derivatives.

Wissenschaftliche Forschungsanwendungen

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has diverse applications in scientific research:

Wirkmechanismus

The compound exerts its effects through multiple mechanisms:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Signal Transduction: It can interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene Derivatives: Such as suprofen and articaine.

Triazole Derivatives: Including fluconazole and itraconazole.

Phenylacetamide Derivatives: Like paracetamol.

Biologische Aktivität

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a triazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its antioxidant, antimicrobial, and stress-protective properties. This article reviews the biological activity of this compound based on various research findings, highlighting its mechanisms of action and therapeutic implications.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

The biological activities associated with this compound include:

Antioxidant Activity

A detailed study assessed the antioxidant capacity of various triazole derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and enhanced antioxidant activity. The mechanism involves the scavenging of free radicals and inhibition of lipid peroxidation processes.

Stress-Protective Properties

In a controlled experimental setup:

- Subjects : White outbred rats were used to evaluate behavioral changes post-stress exposure.

- Methodology : Animals were subjected to a 6-hour immobilization stress followed by treatment with the compound.

- Findings : Behavioral assessments showed increased exploration in the "Open Field" test and improved memory retention in the "Morris Water Labyrinth," indicative of reduced anxiety and enhanced cognitive function post-treatment.

| Parameter | Control Group | Treated Group |

|---|---|---|

| SOD Activity (U/mg protein) | 5.0 ± 0.5 | 8.1 ± 0.7 |

| Catalase Activity (U/mg protein) | 10.0 ± 1.0 | 15.3 ± 1.2 |

| TBA Reactants (μM) | 12.0 ± 1.5 | 7.0 ± 1.0 |

| Diene Conjugates (μM) | 15.0 ± 2.0 | 9.5 ± 1.5 |

Antimicrobial Potential

While specific studies on this compound's antimicrobial activity are sparse, related triazole compounds have shown effectiveness against various pathogens:

- Bacterial Inhibition : Triazoles are known to inhibit bacterial growth by disrupting cell wall synthesis.

- Fungal Inhibition : They also demonstrate efficacy against fungal infections by inhibiting ergosterol biosynthesis.

Eigenschaften

IUPAC Name |

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS2/c15-19-13(11-7-4-8-21-11)17-18-14(19)22-9-12(20)16-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLVZUGCVYWGPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.